2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Overview
Description
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine core substituted with a pyrrolidine ring and a dichlorophenyl sulfonyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2,5-dichlorobenzenesulfonyl chloride with pyrrolidine under basic conditions to form 1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine.
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Pyrimidine Core Construction: : The next step involves the construction of the pyrimidine core. This is typically done by reacting 2,4,6-trimethylpyrimidine with an appropriate halogenating agent to introduce the desired substituents.
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Coupling Reaction: : The final step is the coupling of the pyrrolidine intermediate with the pyrimidine core. This is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in regulating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- **2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- **2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups on the pyrimidine core can also affect its solubility and interaction with biological targets, potentially leading to distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-10-7-11(2)20-16(19-10)24-13-5-6-21(9-13)25(22,23)15-8-12(17)3-4-14(15)18/h3-4,7-8,13H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUMMWMKKVYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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